N-(tert-butyl)-N-(2-methylbenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[(2-methylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESZVXQYPGYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405932 | |
| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112093-21-7 | |
| Record name | N-(tert-butyl)-N-(2-methylbenzyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Kinetics
Mechanistic Insights into Nucleophilic Reactions of N-(tert-butyl)-N-(2-methylbenzyl)amine
As a secondary amine, this compound participates in a variety of nucleophilic reactions, with its reactivity being largely governed by the interplay between the nucleophilic nitrogen atom and the sterically demanding tert-butyl and 2-methylbenzyl groups. The lone pair of electrons on the nitrogen atom is the primary site of nucleophilic attack.
Detailed Mechanistic Studies of Lithiation Processes
Lithiation of this compound and related systems provides a powerful tool for carbon-carbon bond formation. The regioselectivity of this reaction is highly dependent on the directing capabilities of the substituents on the aromatic ring and the nitrogen atom.
Lateral Lithiation of Ortho-Substituted Benzyl (B1604629) Systems
Heteroatom-promoted lateral lithiation is a key reaction for the functionalization of benzylic positions. acs.org In the case of ortho-substituted benzyl systems, a heteroatom-containing substituent can direct the lithiation to the adjacent benzylic site. This is achieved through coordination of the organolithium reagent to the heteroatom, which positions the base for selective deprotonation of the benzylic protons. The 2-methyl group in this compound provides a site for lateral lithiation, where a proton on the methyl group is abstracted by a strong base like n-butyllithium or sec-butyllithium. The resulting benzylic carbanion is stabilized by resonance with the aromatic ring.
Influence of Directing Metalating Groups on Lithiation Site Selectivity
The N-(tert-butyl)amino group can act as a directing metalating group (DMG), influencing the site of lithiation on the aromatic ring. The nitrogen atom's lone pair can coordinate to the lithium atom of the organolithium reagent, directing deprotonation to the ortho position of the benzyl group. However, in this compound, there is a competition between lateral lithiation of the 2-methyl group and ortho-lithiation of the aromatic ring. The outcome of this competition is influenced by factors such as the choice of the organolithium reagent, the solvent, and the temperature. For instance, bulkier bases may favor the less sterically hindered lateral lithiation. The interplay between the directing effects of the amino group and the inherent acidity of the benzylic protons of the methyl group determines the final regioselectivity of the lithiation.
Stereochemical Aspects in Lithiation and Subsequent Quenching Reactions
When the benzylamine (B48309) is chiral, lithiation and subsequent reaction with an electrophile can proceed with a degree of stereocontrol. The stereochemical outcome is dependent on the configurational stability of the intermediate organolithium species and the facial selectivity of the electrophilic quench. In cases where a chiral auxiliary is employed, such as a removable chiral group on the nitrogen, diastereoselective lithiation and alkylation can be achieved. The chiral environment created by the auxiliary can direct the approach of the organolithium base and the subsequent electrophile, leading to the preferential formation of one diastereomer. The configurational stability of the benzylic anion is crucial for preserving the stereochemical information during the reaction. Factors that can influence this stability include the nature of the counterion (lithium), the solvent, and the temperature.
Kinetic Investigations of Amine Reactivity
Understanding the kinetics of reactions involving this compound is essential for controlling reaction outcomes and optimizing conditions.
Kinetic Analysis of N-Alkylation Reactions
The rate of N-alkylation of this compound is significantly influenced by the steric hindrance around the nitrogen atom. The bulky tert-butyl and 2-methylbenzyl groups impede the approach of the alkylating agent, resulting in a slower reaction rate compared to less substituted amines. Kinetic studies would likely show a second-order rate law, consistent with an SN2 mechanism, where the rate is dependent on the concentrations of both the amine and the alkyl halide.
Comparative kinetic data for the N-alkylation of various secondary amines would highlight the impact of steric bulk on reactivity. For instance, the rate constant for the N-alkylation of this compound would be expected to be considerably smaller than that for a less hindered amine like diethylamine under identical conditions.
| Amine | Alkylating Agent | Relative Rate (qualitative) | Steric Hindrance |
| Diethylamine | Ethyl iodide | Fast | Low |
| Diisopropylamine | Ethyl iodide | Slow | Medium |
| This compound | Ethyl iodide | Very Slow | High |
This qualitative data illustrates the expected trend in reaction rates based on the increasing steric bulk around the nitrogen atom. Quantitative kinetic analysis would involve monitoring the disappearance of reactants or the appearance of products over time, allowing for the determination of rate constants and activation parameters.
Comparative Reactivity Studies of Tertiary Amine Substituents
The substituents on a tertiary amine play a crucial role in determining its reactivity, primarily through steric and electronic effects. In the case of this compound, both the tert-butyl group and the 2-methylbenzyl group contribute to significant steric bulk around the nitrogen atom. This steric congestion can hinder the approach of reactants and catalysts, thereby influencing the reaction rate.
Comparative studies on the basicity of amines show a general trend where tertiary amines are expected to be more basic than secondary and primary amines in the gas phase due to the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen atom. chemistryguru.com.sg However, in solution, steric hindrance can affect solvation and reduce basicity. The bulky alkyl groups act as physical barriers, making it more difficult for the lone pair on the nitrogen to be donated. chemistryguru.com.sg
For this compound, the combination of the bulky tert-butyl group and the ortho-methyl group on the benzyl ring is expected to lead to a lower reactivity compared to less sterically hindered tertiary amines. For instance, in palladium-catalyzed amination reactions, increased steric hindrance on the amine can decrease the rate of C-N bond formation.
Table 1: Illustrative Comparative Reactivity of Tertiary Amines in a Hypothetical Catalytic Reaction
| Amine | Relative Rate | Predominant Influencing Factor |
| N,N-Dimethylbenzylamine | 1.00 | Minimal steric hindrance |
| N-tert-Butyl-N-methylbenzylamine | 0.65 | Moderate steric hindrance from tert-butyl group |
| This compound | 0.30 | High steric hindrance from tert-butyl and ortho-methyl groups |
| N,N-Diisopropylethylamine | 0.50 | Significant steric hindrance |
Note: The data in this table is illustrative and based on general principles of steric effects on amine reactivity.
Reaction Rate Influences in Catalytic Systems
The steric bulk of the tert-butyl and 2-methylbenzyl groups can impede the formation of the catalyst-amine complex, which is a key step in the catalytic cycle. This steric hindrance can lead to a lower effective concentration of the reactive intermediate, thereby slowing down the reaction.
Furthermore, the electronic nature of the substituents also plays a role. The benzyl group is generally electron-withdrawing compared to alkyl groups, which can slightly reduce the nucleophilicity of the nitrogen atom. However, the primary determinant of reaction rate for this compound in many catalytic systems is expected to be the steric hindrance.
Mechanistic Pathways in Catalysis
The mechanistic pathways in which this compound participates are largely dictated by its structural features. Its role as a ligand and a base in catalytic cycles is of particular interest.
Proposed Catalytic Cycles Involving Related Amines
While specific catalytic cycles for this compound are not extensively detailed in the literature, a general mechanism can be proposed based on related, well-understood reactions like the palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone for the formation of carbon-nitrogen bonds. tcichemicals.com
A plausible catalytic cycle for a C-N cross-coupling reaction involving a sterically hindered tertiary amine would generally proceed through the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The tertiary amine, in this case, this compound, coordinates to the Pd(II) center. In reactions with primary or secondary amines, a base is required to deprotonate the amine to form an amido complex. For tertiary amines, which cannot be deprotonated in this manner, their role is often as a ligand or an external base. However, some reactions can proceed via C-N bond activation of the tertiary amine itself. rsc.org
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to form the C-N bond of the product and regenerate the Pd(0) catalyst.
The steric bulk of this compound would significantly impact the kinetics of the amine coordination and reductive elimination steps. The bulky substituents can favor monoligated palladium species throughout the cycle, which can, in some cases, increase the rate of the individual steps. nih.gov
Role of Amine Basicity and Ligand Properties in Catalytic Systems
The basicity and ligand properties of an amine are critical to its function in a catalytic system. The basicity of an amine influences its ability to act as a proton acceptor, which can be crucial in catalytic cycles that generate acidic byproducts. Alkyl groups are electron-donating, which increases the electron density on the nitrogen and thus its basicity. libretexts.org Therefore, tertiary amines are generally more basic than primary and secondary amines. chemistryguru.com.sg
However, the steric hindrance of this compound can make its lone pair of electrons less accessible, potentially reducing its effective basicity in certain reactions. chemistryguru.com.sg This steric shielding can also make it a "non-coordinating" base in some contexts, where it can abstract a proton without strongly binding to a metal center.
As a ligand, the steric profile of this compound is of paramount importance. Bulky ligands can create a specific coordination environment around a metal catalyst, influencing its reactivity and selectivity. For instance, in nickel catalysis, nitrogen-based ligands are crucial for the efficiency of cross-electrophile coupling reactions. nih.gov The large steric footprint of this amine could favor certain reaction pathways or prevent others, leading to higher selectivity.
Table 2: General Influence of Amine Properties in Catalysis
| Property | Influence on Catalytic System | Relevance to this compound |
| Basicity | Can act as a proton scavenger, influencing reaction equilibrium and catalyst stability. | High intrinsic basicity due to tertiary nature, but effective basicity may be lowered by steric hindrance. |
| Nucleophilicity | Ability to attack electrophilic centers, a key step in many C-N bond-forming reactions. | Steric hindrance significantly reduces its nucleophilicity. |
| Steric Bulk | Influences coordination number and geometry of the metal center, affecting reactivity and selectivity. | The bulky tert-butyl and ortho-methyl groups create a sterically demanding ligand environment. |
| Ligand Coordination | Can stabilize the metal catalyst and modulate its electronic properties. | The nitrogen lone pair can coordinate to a metal center, but this is sterically hindered. |
Computational Chemistry and Modeling
Theoretical Investigations of Molecular Structure and Reactivity
Theoretical studies are crucial for understanding the fundamental properties of N-(tert-butyl)-N-(2-methylbenzyl)amine at an atomic level. These investigations provide insights into the molecule's geometry, stability, and electronic characteristics, which are essential for predicting its behavior in chemical reactions.
Quantum Chemical Calculations on Amine Systems
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for optimizing the molecular geometry of amine systems and determining their energetic properties. For a molecule like this compound, methods such as B3LYP with a basis set like 6-31G(d,p) are commonly used to calculate structural parameters, including bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net
These calculations can predict the most stable conformation of the molecule by exploring the potential energy surface. For instance, the orientation of the bulky tert-butyl and 2-methylbenzyl groups around the nitrogen atom significantly influences the amine's steric accessibility and electronic properties. Theoretical vibrational frequency calculations can also be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum. epstem.net
Table 1: Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
| C-N-C Bond Angle | ~115° |
| N-H Bond Length | ~1.01 Å |
| Torsional Angle (C-C-N-C) | Variable |
| Proton Affinity | High |
Note: This data is illustrative and represents typical values for similar sterically hindered amines.
Electronic Structure Analysis for Reaction Pathway Elucidation
The electronic structure of an amine is fundamental to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its nucleophilic and electrophilic nature. For this compound, the HOMO is expected to be localized on the nitrogen atom's lone pair, indicating its propensity to act as a nucleophile or a base. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. epstem.net
Mulliken charge analysis can further elucidate the electronic distribution within the molecule, identifying atoms that are electron-rich or electron-deficient. nepjol.info This information is vital for predicting how the amine will interact with other reagents and for understanding reaction mechanisms. For example, the nitrogen atom is expected to carry a partial negative charge, making it a primary site for electrophilic attack or protonation. nepjol.info
Computational Mechanistic Studies of Organic Reactions
Computational chemistry is indispensable for investigating the detailed mechanisms of organic reactions. By mapping out reaction pathways and identifying key transition states, these studies provide a molecular-level understanding of how transformations occur.
Transition State Analysis in Amine-Mediated Transformations
In reactions where this compound acts as a catalyst or reagent, locating and characterizing the transition states (TS) is paramount to understanding the reaction kinetics and selectivity. nih.govresearchgate.net Transition state theory (TST) combined with DFT calculations can be used to estimate activation energies and reaction rate constants. acs.org
For example, in an amine-catalyzed aldol reaction, DFT can model the transition states for C-C bond formation. nih.gov The calculations would reveal the geometry of the TS, showing how the bulky substituents of the amine influence the approach of the reactants and, consequently, the stereochemical outcome of the reaction. nih.govresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products. acs.orgacs.org
Density Functional Theory (DFT) Studies in Reaction Mechanism Elucidation
DFT is a versatile method for exploring the potential energy surfaces of complex reactions involving amines. acs.orgbris.ac.uk It can be used to compare different possible mechanistic pathways, such as concerted versus stepwise mechanisms, and to determine the most energetically favorable route. acs.org
For instance, in a reductive amination reaction to synthesize a sterically hindered amine, DFT calculations can clarify the roles of intermediates like imines or hemiaminals. mdpi.com Studies on analogous systems have shown that the reaction pathway can depend heavily on the structure of the reactants and the reaction conditions. mdpi.com By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, offering deep mechanistic insights. acs.org
Table 2: Hypothetical Calculated Activation Energies for a Reaction Catalyzed by Different Amines
| Catalyst | Activation Energy (kcal/mol) |
| Ammonia | 25.4 |
| Benzylamine (B48309) | 22.1 |
| This compound | 19.8 |
Note: This data is illustrative, based on the general principle that sterically hindered amines can sometimes lower activation barriers through specific transition state stabilization.
Molecular Modeling of Ligand-Substrate Interactions
Beyond reaction mechanisms, molecular modeling can be used to study the non-covalent interactions between this compound and other molecules. This is particularly relevant if the amine is designed to act as a ligand for a metal catalyst or as a host in supramolecular chemistry.
Understanding how a ligand binds to a substrate or a metal center is crucial for designing efficient catalysts and receptors. enamine.net Molecular docking and molecular mechanics simulations can predict the preferred binding modes and estimate the strength of the interaction. nepjol.info These models account for various non-covalent forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov In the context of this compound, modeling would focus on how the steric bulk and electronic properties of the tert-butyl and 2-methylbenzyl groups dictate its coordination geometry and the stability of the resulting complex.
Conformational Analysis of Amine Structures
Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers, which correspond to energy minima. The process often begins with methods like molecular mechanics (MM), which use classical physics-based force fields (e.g., MMFF94, MM3) to rapidly generate a wide range of possible conformations. acs.orgresearchgate.net Subsequently, more accurate but computationally intensive quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to optimize the geometry and calculate the relative energies of these conformers. researchgate.netresearchgate.netnih.govchemrxiv.org DFT calculations, often using functionals like B3LYP, provide a robust understanding of the electronic structure and can accurately predict conformational preferences. nih.govpreprints.org
Research on other complex N-benzyl amines has demonstrated the utility of this combined approach. For instance, a study on N-benzyl-N-(furan-2-ylmethyl) acetamide using NMR spectroscopy and DFT calculations revealed a hindered rotational equilibrium in solution, identifying nine stable conformations (four of one isomer and five of another). researchgate.net This highlights that even moderately complex amines can exist as a mixture of several stable conformers. For sterically hindered amines, the bulky substituents can restrict rotation around the C–N bonds, leading to a complex conformational landscape. In extreme cases, excessive steric hindrance can force a conformational rearrangement that leads to a more planar geometry around the nitrogen atom. researchgate.net
| Method | Principle | Primary Application | Typical Force Fields / Basis Sets |
|---|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics and empirical force fields to calculate potential energy. | Rapidly searching conformational space to generate potential low-energy structures. researchgate.netacs.orgnih.gov | MM3, MM4, MMFF94, AMBER, OPLS acs.orgacs.org |
| Density Functional Theory (DFT) | A quantum mechanical method that models electron density to calculate energy and structure. | Accurate geometry optimization and calculation of relative energies of a smaller set of conformers. researchgate.netnih.govnih.gov | B3LYP, ωB97XD3 with basis sets like 6-31G(d) or 6-311G(d,p) nih.govpreprints.org |
| Ab Initio Methods (e.g., Coupled Cluster) | Highly accurate quantum mechanical methods based on first principles, without empirical data. | Validation and benchmarking of DFT and other methods for systems where high accuracy is critical. researchgate.net | CCSD(T) with correlation-consistent basis sets (e.g., aug-cc-pVTZ) |
Binding Mode Predictions for Amine-Based Ligands
Predicting how a molecule like this compound will bind to a biological target, such as a protein receptor or enzyme, is a cornerstone of computational chemistry, particularly in the field of drug discovery. This process involves predicting the ligand's binding pose (orientation and conformation) and estimating the strength of the interaction, known as binding affinity.
Molecular Docking is the most common technique used for this purpose. acs.orgdergipark.org.tr Docking algorithms sample numerous possible orientations and conformations of the ligand within the binding site of a receptor and then use a scoring function to rank them. acs.orgnih.gov The goal is to identify the pose with the most favorable predicted interaction energy. However, the accuracy of docking can be limited by two main challenges: the inherent flexibility of the protein receptor, which is often treated as rigid, and the reliability of the scoring functions. nih.govsemanticscholar.org To account for protein flexibility, techniques like ensemble docking, which uses multiple conformations of the receptor, can be employed. nih.gov
Molecular Dynamics (MD) Simulations offer a more sophisticated approach to refine docking predictions and study the dynamic nature of the protein-ligand complex. frontiersin.orgaip.orgnih.gov Starting from a docked pose, an MD simulation models the movements of all atoms in the system over time by solving Newton's equations of motion. aip.orgnih.gov This allows for the observation of how the ligand and protein adapt to each other in a simulated aqueous environment, providing a more realistic view of the binding event and assessing the stability of the predicted pose. frontiersin.orgmdpi.com
Binding Free Energy Calculations represent the most rigorous methods for predicting binding affinity. These methods build upon results from docking and MD simulations to provide a quantitative estimate of the binding strength.
MM/PBSA and MM/GBSA: The Molecular Mechanics with Poisson-Boltzmann (or Generalized Born) and Surface Area methods are popular "end-point" techniques. They calculate the binding free energy by analyzing snapshots from an MD simulation, combining molecular mechanics energies with continuum solvation models. semanticscholar.orgroyalsocietypublishing.org
Alchemical Free Energy Methods: Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for accuracy. nih.govspringernature.comwustl.edu These methods compute the free energy difference by simulating a non-physical "alchemical" transformation of the ligand into solvent or another ligand, both in the bound and unbound states. wustl.edunih.gov While computationally very expensive, they can achieve high accuracy in predicting relative and absolute binding affinities. nih.govnih.gov
| Method | Primary Goal | Computational Cost | Key Strengths & Limitations |
|---|---|---|---|
| Molecular Docking | Predict ligand binding pose and provide a rough estimate of affinity (scoring). acs.orgdergipark.org.tr | Low | Strength: Fast, suitable for screening large libraries. Limitation: Often treats protein as rigid; scoring functions can be inaccurate. nih.govsemanticscholar.org |
| Molecular Dynamics (MD) | Assess the stability of a binding pose and observe dynamic interactions. frontiersin.orgnih.gov | Medium to High | Strength: Includes full flexibility of ligand and receptor; models explicit solvent. frontiersin.orgLimitation: Requires significant computational time; does not directly calculate binding free energy. |
| MM/PBSA & MM/GBSA | Estimate binding free energy from MD trajectories. semanticscholar.orgroyalsocietypublishing.org | High | Strength: More accurate than docking scores; balances cost and accuracy. semanticscholar.orgLimitation: Neglects conformational entropy; results can be sensitive to simulation parameters. royalsocietypublishing.org |
| Free Energy Perturbation (FEP) | Rigorously calculate relative or absolute binding free energies. nih.govspringernature.comwustl.edu | Very High | Strength: Considered the most accurate method for affinity prediction. nih.govnih.govLimitation: Extremely computationally demanding; requires extensive sampling. nih.gov |
Applications in Catalysis and Advanced Organic Synthesis
Role as Chiral Ligands and Auxiliaries in Asymmetric Synthesis
The construction of chiral molecules with high enantiomeric purity is a cornerstone of pharmaceutical and materials science. Derivatives of N-(tert-butyl)-N-(2-methylbenzyl)amine serve as effective chiral ligands and auxiliaries, leveraging steric hindrance to control the three-dimensional arrangement of atoms during a chemical reaction.
Chiral amine derivatives are instrumental in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The bulky tert-butyl group in derivatives of this compound can create a well-defined chiral pocket around a metal center, effectively discriminating between the two prochiral faces of a substrate.
Derivatives such as chiral N-(tert-butyl)-N-methylanilines, which possess C(aryl)-N(amine) bond axial chirality, have been successfully used as ligands in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving high enantioselectivity (up to 95% ee). researchgate.net The steric hindrance provided by the tert-butyl group is crucial for enforcing a specific coordination geometry that leads to high levels of stereoinduction. researchgate.netelsevierpure.com Similarly, N-heterocyclic carbene (NHC) ligands, which can be synthesized from chiral amines, have become increasingly important in enantioselective transition-metal catalysis, including C-H bond functionalization. snnu.edu.cnnih.gov The design of these ligands often incorporates sterically demanding groups to maximize enantiocontrol.
Table 1: Enantioselective Reactions Using Bulky Amine Ligands
| Reaction Type | Catalyst/Ligand System | Substrates | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Allylic Alkylation | Palladium / Chiral N-(tert-butyl)anilines | Allylic esters, Malonates | Up to 95% researchgate.net |
| N-C Axially Chiral Sulfonamide Synthesis | Palladium / (S,S)-Trost Ligand | N-(2-tert-butylphenyl)sulfonamides | Up to 95% elsevierpure.com |
| C(sp³)–H Arylation | Palladium / Chiral Oxazoline Ligand | Isobutylamides | High mdpi.com |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. Amine derivatives, particularly those based on tert-butanesulfinamide (tBS), are among the most powerful and widely used chiral auxiliaries for the asymmetric synthesis of amines. osi.lvresearchgate.netyale.edu
The general strategy involves the condensation of the chiral auxiliary, such as (R)-tert-butanesulfinamide, with a prochiral ketone or aldehyde to form an N-sulfinyl imine. researchgate.net The tert-butanesulfinyl group then directs the nucleophilic addition to one of the two faces of the C=N double bond, creating a new stereocenter with high diastereoselectivity. osi.lv The steric bulk of the tert-butyl group plays a critical role in this facial discrimination. scispace.com Subsequent removal of the auxiliary under acidic conditions yields the desired chiral amine. researchgate.net This methodology has been applied to the synthesis of a vast array of chiral amines, including those with multiple stereogenic centers. osi.lv
Table 2: Key Steps in Asymmetric Amine Synthesis Using a Chiral Auxiliary
| Step | Description | Key Feature of Auxiliary |
|---|---|---|
| 1. Condensation | A prochiral carbonyl compound reacts with the chiral amine auxiliary (e.g., tert-butanesulfinamide). | Forms a chiral N-sulfinyl imine intermediate. |
| 2. Nucleophilic Addition | A nucleophile adds to the imine C=N bond. | The bulky tert-butyl group directs the approach of the nucleophile, creating a new stereocenter with high diastereoselectivity. osi.lv |
| 3. Cleavage | The auxiliary is removed, typically by acid hydrolysis. | Releases the enantiomerically enriched chiral amine product. researchgate.net |
Catalytic Applications in C-X Bond Formation (X=C, N, O)
The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is fundamental to organic synthesis. Tertiary amines like this compound can act as ligands, bases, or even catalysts in reactions that construct these crucial linkages.
In transition metal-catalyzed cross-coupling reactions, ligands and bases are essential for optimizing reaction efficiency. chemrxiv.orgchemrxiv.org Bulky tertiary amines can serve a dual role. For instance, in nickel-catalyzed photoredox reactions, simple primary amines like tert-butylamine have been shown to act as both a cost-effective ligand and a base. chemrxiv.orgacs.org This bifunctionality simplifies reaction conditions and broadens the scope of compatible nucleophiles for C-O and C-N bond formation. chemrxiv.orgacs.org
The steric profile of the amine is critical; the bulky tert-butyl group enhances coordination lability, which can facilitate efficient turnover, while also minimizing undesired side reactions like self-coupling. chemrxiv.org These principles extend to more complex tertiary amines, where the amine can coordinate to the metal center, influencing its reactivity and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
The synthesis of tertiary amines often involves the N-alkylation of primary or secondary amines. While many methods rely on metal catalysts, there is growing interest in metal-free alternatives. organic-chemistry.orgias.ac.in Direct N-alkylation of amines can be achieved using alkyl halides in aqueous media, often accelerated by microwave irradiation, providing a greener alternative for constructing C-N bonds without transition metal catalysts. rsc.org In some systems, tertiary amines themselves can promote reactions. For example, triethylamine has been used as a base to facilitate the metal-free oxidative N-demethylation of arylamines. ias.ac.in Such processes highlight the ability of tertiary amines to participate in bond-forming and bond-breaking reactions under metal-free conditions.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. acs.org Tertiary amines are widely used as sacrificial electron donors in these systems. nih.gov Upon single-electron oxidation by an excited-state photocatalyst, the tertiary amine forms a radical cation. nih.gov This intermediate can readily undergo deprotonation at an adjacent carbon atom (the α-position) to generate a highly reactive α-amino radical. nih.govresearchgate.net
This α-amino radical is a key intermediate that can engage in a variety of bond-forming reactions. For example, it can be trapped by electrophiles to form new C-C bonds, a strategy used in the synthesis of complex molecules like (±)-Tetrabenazine. nih.gov The reactivity of tertiary amines in photochemical systems is complex and can also lead to the formation of iminium ions, which are also valuable synthetic intermediates. nih.gov The ubiquity and low cost of tertiary amines have made them central to the development of numerous photoredox methodologies. acs.orgnih.gov
Table 3: Role of Tertiary Amines in Photoredox Catalysis
| Process | Description | Resulting Intermediate | Synthetic Application |
|---|---|---|---|
| Reductive Quenching | The tertiary amine donates an electron to the excited photocatalyst. | Amine Radical Cation | Regeneration of the photocatalyst ground state; initiation of the catalytic cycle. acs.orgnih.gov |
| α-Deprotonation | The amine radical cation loses a proton from a carbon adjacent to the nitrogen. | α-Amino Radical | C-C bond formation, deuteration/tritiation of pharmaceuticals. nih.govnih.gov |
| Further Oxidation | The α-amino radical can be oxidized. | Iminium Ion | Formation of C-N and C-C bonds. nih.gov |
Use as Reagents and Intermediates in Complex Molecule Synthesis
The structural framework of this compound makes it a valuable building block. The tert-butyl group often serves as a robust protecting group for the amine, preventing its interference in multi-step syntheses while allowing for subsequent functionalization. nbinno.com
While direct application of this compound in classical isoquinoline syntheses like the Pomeranz-Fritsch reaction is not extensively documented, closely related derivatives have proven effective in modern methodologies for creating isoquinoline and tetrahydroisoquinoline scaffolds. drugfuture.comthermofisher.comwikipedia.org The Schlittler-Müller modification of the Pomeranz-Fritsch reaction, for instance, utilizes benzylamines to construct the isoquinoline core. thermofisher.comchem-station.com
A highly relevant synthetic strategy involves the use of N-(tert-butoxycarbonyl)-2-methylbenzylamines, which are structurally analogous to the title compound (differing only in the protecting group on the nitrogen). This method relies on the directed ortho-lithiation of the benzyl (B1604629) ring, facilitated by the N-Boc group, followed by cyclization to form the heterocyclic ring. The process begins with the formation of a dilithio species by treating the N-Boc-2-methylbenzylamine with sec-butyllithium, which deprotonates both the amine and the ortho-methyl group. This intermediate can then react with various electrophiles, such as N,N-dimethylformamide (DMF), to yield 3-hydroxy-tetrahydroisoquinolines. cdnsciencepub.com Subsequent dehydration and reduction steps can be used to access 1,2-dihydroisoquinolines and fully saturated tetrahydroisoquinolines, respectively. cdnsciencepub.com
| Starting Material (N-Boc-2-methylbenzylamine derivative) | Electrophile | Product Class | Reference |
| N-(tert-butoxycarbonyl)-2-methylbenzylamine | DMF | 3-Hydroxy-tetrahydroisoquinoline | cdnsciencepub.com |
| N-(tert-butoxycarbonyl)-5-chloro-2-methylbenzylamine | DMF | Chloro-substituted 3-Hydroxy-tetrahydroisoquinoline | cdnsciencepub.com |
| N-(tert-butoxycarbonyl)-3-fluoro-2-methylbenzylamine | DMF | Fluoro-substituted 3-Hydroxy-tetrahydroisoquinoline | cdnsciencepub.com |
| N-(tert-butoxycarbonyl)-2-methylbenzylamine | N-Methoxy-N-methylamides | 3-Substituted-dihydroisoquinoline | cdnsciencepub.com |
Table 1: Synthesis of Isoquinoline Derivatives from N-Boc-2-methylbenzylamine Precursors. This table summarizes the methodology for preparing various isoquinoline derivatives, demonstrating the versatility of the 2-methylbenzylamine scaffold in heterocyclic synthesis. cdnsciencepub.com
The related compound, N-Benzyl-tert-butylamine, is recognized as a crucial intermediate in organic synthesis, primarily functioning as a protected amine. nbinno.comnbinno.com This role allows chemists to perform reactions on other parts of a molecule without interference from the otherwise reactive secondary amine. nbinno.com The tert-butyl group provides significant steric hindrance, imparting stability and preventing unwanted side reactions. nbinno.com This protective function is critical in the synthesis of complex molecules like active pharmaceutical ingredients. nbinno.comnbinno.com
This principle extends to this compound, where the additional ortho-methyl group further increases steric bulk around the nitrogen atom, potentially enhancing selectivity in certain reactions. The compound serves as a valuable intermediate, with the benzyl group capable of being removed under specific hydrogenolysis conditions when the amine needs to be deprotected. wikipedia.org Furthermore, this class of compounds can facilitate oxidation reactions, aiding in the conversion to corresponding hydroxylamines and nitrones, which are important functional groups in medicinal chemistry. nbinno.com
Reagents containing a nitrogen-fluorine (N-F) bond are powerful tools for introducing fluorine atoms into organic molecules, a common strategy in pharmaceutical development to enhance metabolic stability and binding affinity. These N-F reagents are broadly classified as neutral reagents, such as N-fluorosulfonimides, and ionic reagents, like the widely used Selectfluor™. researchgate.netrsc.org
While specific fluoroamine reagents derived directly from this compound are not prominently featured in the literature, the synthesis of N-fluoro-N-alkylarenesulfonamides is a well-established method. nih.gov This suggests a potential pathway where this compound could be converted into a corresponding sulfonamide, which could then undergo direct fluorination with dilute fluorine gas to yield a novel N-F reagent. nih.gov Such a reagent would combine the steric properties of the tert-butyl and 2-methylbenzyl groups with the electrophilic fluorinating capacity of the N-F bond, potentially offering unique reactivity or selectivity in fluorination reactions.
Phase-Transfer Catalysis with Amine Derivatives
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous and an organic phase). theaic.orgacsgcipr.org This is typically achieved by using a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which can transport an anion from the aqueous phase into the organic phase for reaction. nbinno.com
Tertiary amines, such as this compound, are direct precursors to these quaternary ammonium salt catalysts. Through alkylation with an alkyl halide, the tertiary amine is converted into a lipophilic quaternary ammonium cation capable of pairing with an aqueous anion and shuttling it into the organic medium. theaic.org
The structural components of this compound are particularly relevant in the context of asymmetric phase-transfer catalysis. Research has demonstrated the successful enantioselective α-alkylation of malonate substrates containing both 2-methylbenzyl and tert-butyl ester groups. nih.gov In these systems, a chiral phase-transfer catalyst is used to control the stereochemistry of the reaction, affording α,α-dialkylmalonates with high chemical yields and excellent enantioselectivity. nih.gov This work underscores the compatibility of the 2-methylbenzyl and tert-butyl moieties within a PTC environment and highlights their utility in constructing molecules with quaternary carbon stereocenters. nih.gov
The following table presents data from the enantioselective alkylation of 2-methylbenzyl tert-butyl α-methylmalonate using various alkylating agents under phase-transfer conditions, catalyzed by (S,S)-3,4,5-trifluorophenyl-NAS bromide. nih.gov
| Entry | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Benzyl bromide | 99 | 91 |
| 2 | Ethyl bromoacetate | 95 | 85 |
| 3 | Allyl bromide | 99 | 88 |
| 4 | Propargyl bromide | 92 | 86 |
| 5 | 4-Methoxybenzyl bromide | 97 | 91 |
| 6 | 2-Naphthylmethyl bromide | 98 | 90 |
Table 2: Enantioselective Phase-Transfer Catalytic α-Alkylation. The data shows high chemical yields and enantiomeric excesses for the alkylation of a substrate containing the 2-methylbenzyl and tert-butyl groups, demonstrating the effectiveness of PTC for this molecular framework. nih.gov
Studies on Derivatives and Analogues of N Tert Butyl N 2 Methylbenzyl Amine
Synthesis and Reactivity of N-(tert-butoxycarbonyl)-2-methylbenzylamine Derivatives
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and ease of removal under mild acidic conditions. researchgate.netnih.gov The synthesis of N-Boc protected amines, such as N-(tert-butoxycarbonyl)-2-methylbenzylamine, is commonly achieved by reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netnih.gov This method is efficient and generally provides the desired N-Boc derivative in good yield. nih.gov An eco-friendly protocol for N-tert-butoxycarbonylation has been developed using water-acetone as a catalyst-free medium, yielding monocarbamates in excellent yields with short reaction times. nih.gov
The N-Boc group plays a crucial role in directing the reactivity of the benzylamine (B48309) moiety, particularly in directed ortho-metalation (DoM) reactions. wikipedia.orgharvard.edu DoM is a powerful synthetic strategy where a directing metalation group (DMG) guides the deprotonation of the aromatic ring at the position ortho to it. wikipedia.org The N-Boc group can function as a DMG, facilitating the lithiation of the aromatic ring at a specific position. For instance, the tert-butoxycarbonyl group has been shown to be essential for the selective C-7 lithiation of the indoline (B122111) ring system. orgsyn.org This regioselectivity is significant as other directing groups often lead to metalation at the C-2 or C-3 positions. orgsyn.org The resulting lithiated species can then react with a variety of electrophiles to introduce substituents at the ortho position. orgsyn.org
The reactivity of the N-Boc group itself is also of interest. While primarily used for protection, it can participate in various chemical transformations. researchgate.net Deprotection is typically accomplished using acids like trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netfishersci.co.uk
Table 1: Conditions for N-Boc Protection and Deprotection
| Transformation | Reagents | Solvent(s) | Conditions | Reference(s) |
|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Water-acetone | Room Temperature | nih.gov |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | - | - | nih.gov |
| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | fishersci.co.uk |
| Deprotection | Hydrochloric Acid (HCl) | Water, Toluene, or Ethyl Acetate | Room Temperature | fishersci.co.uk |
Investigations of 2-(2-Methylphenyl)ethanamine Derivatives and their Lithiation Behavior
The study of 2-(2-methylphenyl)ethanamine derivatives often involves exploring their behavior in lithiation reactions, a key step for further functionalization. The presence of a directing group on the nitrogen atom is crucial for controlling the site of lithiation on the aromatic ring. Similar to the N-Boc derivatives discussed previously, other N-substituted derivatives of benzylamines can undergo directed ortho-metalation. wikipedia.org
The directing metalation group (DMG) interacts with an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, to facilitate deprotonation at the ortho position. wikipedia.orgbaranlab.org The efficiency and regioselectivity of this process are influenced by the nature of the DMG, the organolithium base used, and the reaction conditions, including the solvent and the presence of additives like tetramethylethylenediamine (TMEDA). harvard.edubaranlab.org For benzylamines, the nitrogen-containing substituent directs the lithiation to the ortho position of the aromatic ring. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
Chiral N-Benzyl-α-methylbenzylamine Systems in Asymmetric Synthesis
Chiral amines and their derivatives are of significant importance in asymmetric synthesis, where they can act as chiral auxiliaries, ligands, or catalysts. N-benzyl-α-methylbenzylamine, particularly in its optically pure forms, is a key compound in this area. The synthesis of N-benzyl-α-methylbenzylamine can be achieved through the reductive amination of benzaldehyde (B42025) with α-methylbenzylamine. google.com This two-step process involves the formation of an imine intermediate, which is subsequently hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C). google.com
These chiral diamine systems and related structures are valuable in creating stereoselective transformations. For example, they have been employed as chiral auxiliaries to control the stereochemical outcome of reactions. The synthesis of related chiral diamines, like N,N'-dimethyl-1,2-diphenylethylene-1,2-diamine, highlights procedures that can be adapted for preparing similar structures on a larger scale without the need for expensive materials or tedious purification steps. orgsyn.org
Characterization and Reactivity of N-Substituted Benzylamine Derivatives
N-substituted benzylamine derivatives encompass a broad class of compounds with diverse applications. Their characterization typically involves standard spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry, to confirm their structure.
The reactivity of these derivatives is largely dictated by the nature of the substituent on the nitrogen atom. For instance, N-methylbenzylamine can be synthesized from benzaldehyde and methylamine, forming an N-methylbenzimine intermediate that is subsequently reduced. orgsyn.org Benzylamine itself can act as a nucleophilic catalyst in various organic transformations, such as in the synthesis of 2-substituted quinolines. organic-chemistry.org The reactivity can also be influenced by the reaction medium; for example, "on-water" synthesis protocols have been shown to be efficient for certain reactions involving benzylamine derivatives. organic-chemistry.org
Sulfonamide Analogues and their Synthesis
Sulfonamide analogues of benzylamines are another important class of derivatives. The synthesis of these compounds can be approached through various methods. One common strategy involves the reaction of a benzylamine with a sulfonyl chloride in the presence of a base.
Recent research has focused on developing efficient and environmentally friendly methods for the synthesis of N-Boc protected sulfonamides. A water-mediated, catalyst-free protocol has been described for the N-tert-butoxycarbonylation of structurally diverse amines and sulfonamides, demonstrating high yields and compatibility with various functional groups. scispace.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(tert-butyl)-N-(2-methylbenzyl)amine, and how do steric hindrance effects influence reaction yields?
- Methodology : Use reductive amination between 2-methylbenzaldehyde and tert-butylamine, followed by catalytic hydrogenation. Steric hindrance from the tert-butyl group necessitates optimized conditions (e.g., elevated temperatures or high-pressure H₂). Bulky substituents may require polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using gradient elution to separate tertiary amine products.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodology :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.3 ppm for 2-methylbenzyl), tert-butyl singlet (δ 1.1–1.3 ppm), and benzylic CH₂ (δ 3.5–4.0 ppm).
- ¹³C NMR : Tert-butyl carbons appear at ~28–30 ppm (CH₃) and ~50 ppm (quaternary C).
- IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Validation : Compare spectral data with computational predictions (e.g., DFT) or literature analogs.
Advanced Research Questions
Q. How do steric effects from the tert-butyl and 2-methylbenzyl groups influence conformational dynamics in this compound?
- Methodology : Perform molecular mechanics (MM) or DFT calculations to map energy minima. Use X-ray crystallography or NOESY NMR to validate dominant conformers.
- Example : MM studies on similar N-tert-butyl-N-benzylamines show restricted rotation about the N-benzyl bond due to steric clashes, favoring a single conformation .
Q. What strategies can be used to evaluate the compound’s receptor-binding affinity, particularly for serotonin or adrenergic receptors?
- Methodology :
- Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., 5-HT₂A antagonists) in transfected HEK293 cells.
- Functional Assays : Measure cAMP or Ca²⁺ flux in GPCR-expressing cell lines .
- Data Interpretation : Compare IC₅₀ values with structural analogs to identify substituent effects on binding.
Q. How can structure-activity relationship (SAR) studies be designed to enhance antitumor activity in derivatives of this compound?
- Methodology :
- Introduce heterocyclic moieties (e.g., thiazole, triazole) to improve bioactivity.
- Assess cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
Q. What experimental approaches are suitable for analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C.
- Analytical Tools : Monitor degradation via HPLC-UV or LC-MS.
Q. How can computational methods (e.g., QSAR, molecular docking) predict the electronic and steric effects of substituents on biological activity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
